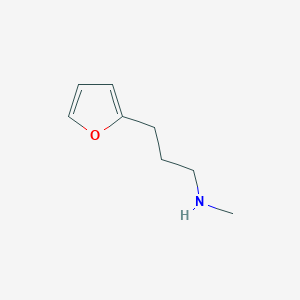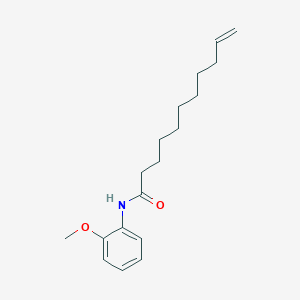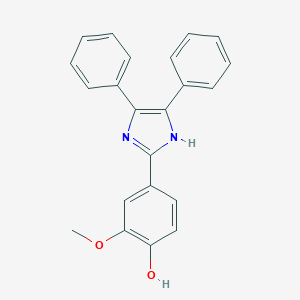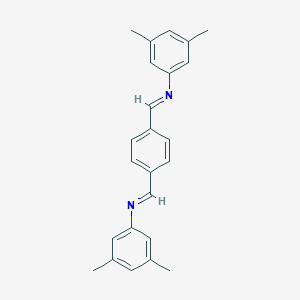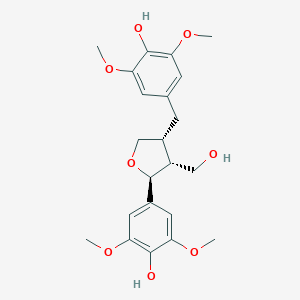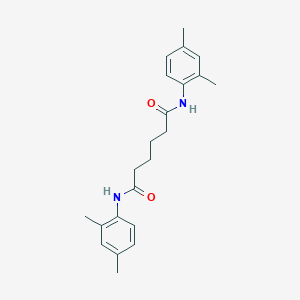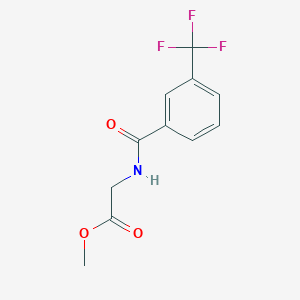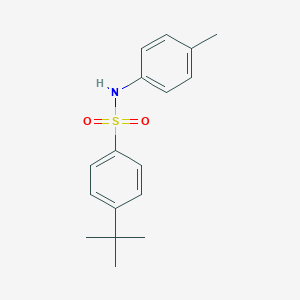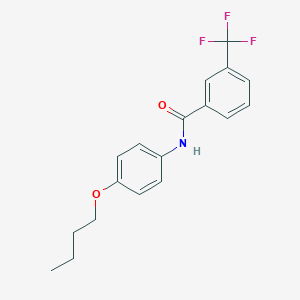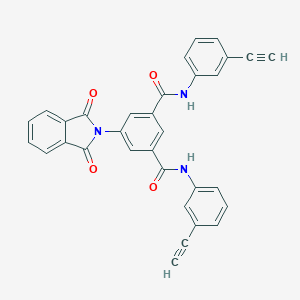
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBO is a member of the family of compounds known as isoindolinones, which have been shown to have a wide range of biological activities.
Wirkmechanismus
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide works by inhibiting the activity of the enzyme Hsp90, which is involved in the folding and stabilization of a wide range of proteins. By inhibiting Hsp90, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide disrupts the function of a number of important signaling pathways in cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, like all small molecule inhibitors, 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has limitations in terms of its specificity and potential off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide. One area of interest is the development of more specific inhibitors of Hsp90, which could have fewer off-target effects. Another area of interest is the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in combination with other therapeutic agents, such as chemotherapy drugs or other small molecule inhibitors. Finally, there is interest in the potential use of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Synthesemethoden
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide can be synthesized using a variety of methods, including Suzuki coupling and Sonogashira coupling. One of the most commonly used methods involves the reaction of 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid with 1,3-bis(3-ethynylphenyl)benzene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide has also been shown to have anti-inflammatory and anti-angiogenic properties.
Eigenschaften
CAS-Nummer |
5186-63-0 |
|---|---|
Produktname |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
Molekularformel |
C32H19N3O4 |
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H19N3O4/c1-3-20-9-7-11-24(15-20)33-29(36)22-17-23(30(37)34-25-12-8-10-21(4-2)16-25)19-26(18-22)35-31(38)27-13-5-6-14-28(27)32(35)39/h1-2,5-19H,(H,33,36)(H,34,37) |
InChI-Schlüssel |
DLRPHOSBFYTCAM-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



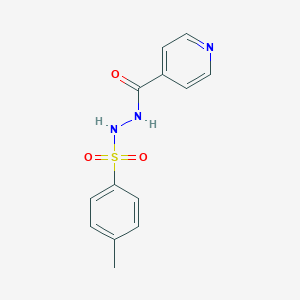
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
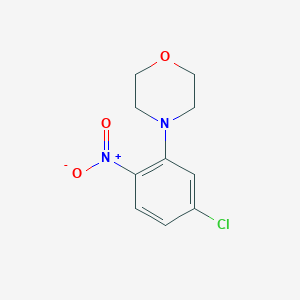
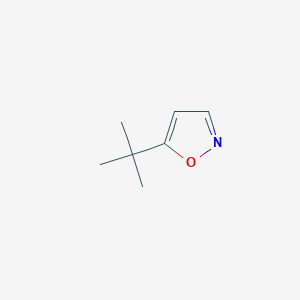
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
